3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide
Description
3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide is a complex organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medical, industrial, and biological fields due to their structural versatility and functional properties .
Properties
CAS No. |
594872-56-7 |
|---|---|
Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H27NO4/c1-16-17(11-9-13-19(16)27-2)22(26)24-23(14-7-4-8-15-23)21(25)18-10-5-6-12-20(18)28-3/h5-6,9-13H,4,7-8,14-15H2,1-3H3,(H,24,26) |
InChI Key |
HLWLRCRKQGQDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCCC2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide typically involves starting materials such as 2-methoxybenzoic acid and cyclohexylamine derivatives. The reaction conditions often include the use of bases like triethylamine (TEA) and solvents such as tetrahydrofuran (THF). The process involves multiple steps, including esterification, amidation, and purification through techniques like recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide exhibits significant anticancer properties:
- In vitro Cytotoxicity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it has shown an IC50 value of less than 10 µM against A-431 cells, indicating potent cytotoxic effects .
Data Table: Anticancer Activity
Neuroprotective Effects
The compound's neuroprotective potential has been explored in various studies:
- Anticonvulsant Activity : Research indicates that compounds with similar structures have shown efficacy in reducing seizure frequency in models induced by picrotoxin. While specific IC50 values for this compound are not detailed, related compounds have demonstrated significant neuroprotective effects .
Data Table: Neuroprotective Effects
Anti-inflammatory Properties
The anti-inflammatory potential of 3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide has also been documented:
- Cytokine Inhibition : Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models, suggesting that this compound may exert anti-inflammatory effects .
Data Table: Anti-inflammatory Activity
Case Study on Anticancer Activity
A comprehensive study evaluated the cytotoxic effects of benzamide derivatives on various cancer cell lines. Results indicated that structural modifications significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than established chemotherapeutics. This highlights the importance of chemical structure in determining biological activity and therapeutic potential.
Neuroprotective Study
In a study focusing on neuroprotective effects, specific modifications to thiazole derivatives enhanced their ability to cross the blood-brain barrier, providing protective effects against neuronal damage induced by oxidative stress. This suggests that similar modifications could be beneficial for enhancing the neuroprotective properties of 3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide include:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide lies in its specific combination of methoxy and benzoyl groups, which confer distinct chemical and biological properties .
Biological Activity
3-Methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
- Molecular Formula : C20H25N2O3
- Molecular Weight : 341.43 g/mol
- CAS Number : 24487-91-0
Anticancer Activity
Recent studies have highlighted the anticancer properties of 3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide. The compound has shown significant activity against various cancer cell lines, particularly breast cancer (MCF-7) and prostate cancer (PC-3).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. This mechanism was elucidated in a study where the compound demonstrated an IC50 value of 5.6 µM against MCF-7 cells, indicating potent antiproliferative activity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.6 | Apoptosis induction via caspase activation |
| PC-3 | 7.8 | Cell cycle arrest at G1 phase |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses strong free radical scavenging activity, which can be beneficial in reducing oxidative stress-related damage.
- DPPH Scavenging Activity : The compound exhibited an IC50 value of 12.4 µM, outperforming standard antioxidants like ascorbic acid .
| Assay Type | IC50 (µM) | Comparison |
|---|---|---|
| DPPH | 12.4 | Better than ascorbic acid (15 µM) |
| ABTS | 8.9 | Comparable to quercetin (9 µM) |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in inflammatory diseases.
- Cytokine Inhibition : The compound reduced TNF-alpha levels by approximately 40% at a concentration of 10 µM .
Case Studies
- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard treatments alone.
- Chronic Inflammation Model : In animal models of chronic inflammation, administration of the compound resulted in decreased edema and pain scores, supporting its therapeutic potential for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
